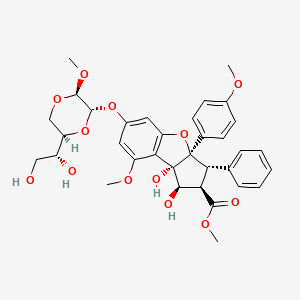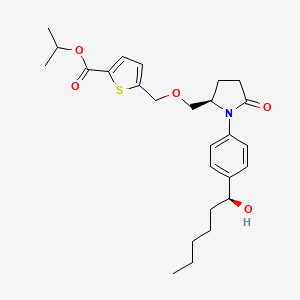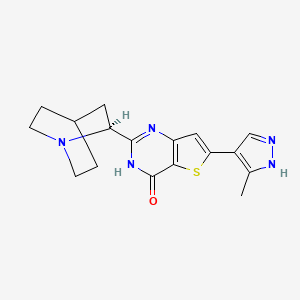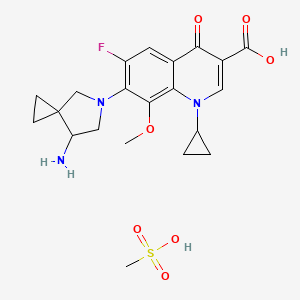
SNX2-1-108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNX2-1-108 is a selective inhibitor of CDK8 and its isoform CDK19.
Wissenschaftliche Forschungsanwendungen
Ultrabroadband Photodetection
- Photodetectors using SnX2/ZnS Heterostructures : SnX2 (X = S, Se)/ZnS heterostructures have been studied for their potential in ultrabroadband mid-frequency infrared photodetection, which can be applied in surveillance, medical diagnosis, bioimaging, and navigation aids. These detectors can cover a wide wavelength range from 1.2 µm to 10 µm at room temperature, indicating significant potential in mid-frequency infrared detection (Yu et al., 2019).
Protein Trafficking and Cellular Processes
- Role in Epidermal Growth Factor Receptor Down-Regulation : Sorting nexin 2 (SNX2) plays a role in the trafficking of cell surface receptors from endosomes to lysosomes. SNX2 primarily resides in early endosomes and interacts with the mammalian retromer complex. It is implicated in the regulation of lysosomal sorting of internalized epidermal growth factor receptor (EGFR), suggesting a function in protein trafficking (Gullapalli et al., 2004).
Gas Sensing
- 2D SnX2 Based Chemiresistive-type Sensors for NO2 Detection : SnX2 (X=S, Se) based sensors are investigated for detecting NO2 at low temperatures. The study found that SnO2 nanocrystal-dotted SnS2 heterojunctions showed good sensitivity and selectivity to NO2 at 80°C. This implies potential applications in environmental monitoring and safety systems (Li et al., 2018).
Photovoltaic Applications
- Improvement in Sn-based Halide Perovskite Solar Cells : Research on SnX2 (X = F, Cl, Br) additives in tin-based halide perovskites has shown that these additives can improve the stability and photovoltaic performance of Sn halide perovskite solar cells. This has implications for the development of lead-free, more environmentally friendly solar cells (Heo et al., 2018).
Endocytosis and Membrane Trafficking
Sorting Nexin Molecules in Cellular Processes : SNX2 is part of a family of sorting nexin molecules involved in various stages of intracellular trafficking. These proteins, including SNX2, are implicated in the sorting and trafficking of a variety of receptor types in mammalian cells, suggesting a broad role in cellular regulation and signaling processes (Haft et al., 1998).
SNX2 as a Marker in Thyroid Disorders : SNX2 expression in thyroid follicular cells, particularly in hyperstimulated thyroid disorders like Graves disease, indicates its potential as a marker of active thyrocytes. This can have implications in the diagnosis and understanding of thyroid disorders (Kanzawa et al., 2014).
Thermal Properties and Energy Conversion
- Lattice Thermal Conductivities in Tin Dichalcogenides : Studies on the phonon transport properties in tin dichalcogenides (SnX2, X = S and Se) reveal their potential in thermoelectric applications. The low out-of-plane thermal conductivities of SnS2 and SnSe2 suggest their usefulness in energy conversion systems (Wang et al., 2017).
Eigenschaften
CAS-Nummer |
1366002-73-4 |
|---|---|
Produktname |
SNX2-1-108 |
Molekularformel |
C21H16N4 |
Molekulargewicht |
324.38 |
IUPAC-Name |
4-(2-Naphthalen-2-yl-ethylamino)-quinazoline-6-carbonitrile |
InChI |
InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25) |
InChI-Schlüssel |
GNPMQXLITTWHDA-UHFFFAOYSA-N |
SMILES |
N#CC1=CC2=C(NCCC3=CC=C4C=CC=CC4=C3)N=CN=C2C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SNX2-1-108; SNX2 1 108; SNX21108; SNX-21108; SNX 21108; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



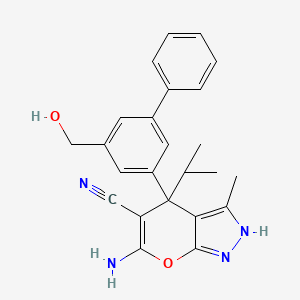
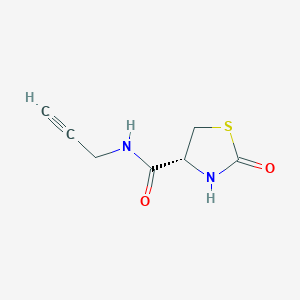
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)
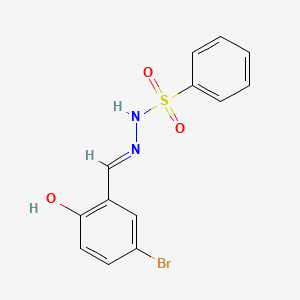
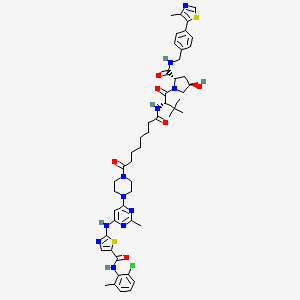
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
